molecular formula C22H21N2NaO6S2 B1260992 Ticarcillin cresyl sodium CAS No. 59070-06-3

Ticarcillin cresyl sodium

Cat. No.: B1260992
CAS No.: 59070-06-3
M. Wt: 496.5 g/mol
InChI Key: JNUHVWONFHNMHH-UVKKPQQBSA-M
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Description

Ticarcillin Cresyl Sodium is a semisynthetic antibiotic derived from penicillin. It belongs to the class of carboxypenicillins and is known for its broad-spectrum bactericidal activity against various gram-positive and gram-negative aerobic and anaerobic bacteria. It is particularly effective against Pseudomonas aeruginosa and Proteus vulgaris .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ticarcillin Cresyl Sodium involves the reaction of 3-thiophene malonic acid with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate is then reacted with 6-aminopenicillanic acid to yield Ticarcillin .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually provided as a white or pale-yellow powder that is highly soluble in water .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ticarcillin Cresyl Sodium has a wide range of applications in scientific research:

Mechanism of Action

Ticarcillin Cresyl Sodium exerts its effects by preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition leads to cell death when the bacteria attempt to undergo cell division. The compound targets penicillin-binding proteins, which are essential for cell wall synthesis in bacteria .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its enhanced activity against Pseudomonas aeruginosa and its ability to prevent the appearance of satellite colonies in molecular biology applications. Its combination with β-lactamase inhibitors like clavulanic acid further enhances its effectiveness against β-lactamase-producing bacteria .

Properties

CAS No.

59070-06-3

Molecular Formula

C22H21N2NaO6S2

Molecular Weight

496.5 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C22H22N2O6S2.Na/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24;/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28);/q;+1/p-1/t14-,15-,16+,19-;/m1./s1

InChI Key

JNUHVWONFHNMHH-UVKKPQQBSA-M

SMILES

CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

Isomeric SMILES

CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

Origin of Product

United States

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